REACTION_CXSMILES
|
Br[C:2]1[C:7]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:14][NH2:15]>N1C=CC=CC=1>[NH:14]([C:2]1[C:7]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:15]
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Name
|
|
Quantity
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16.46 g
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Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1C=1C=NC=CC1
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Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum, toluene
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between saturated aqueous sodium carbonate and methylene chloride
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Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from methylene chloride-hexane
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Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC=C1C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |